3-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid
Description
3-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid is a synthetic benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to an oxetane ring at the 3-position of the aromatic core. The Boc group serves as a protective moiety for amines during synthetic processes, while the oxetane ring (a three-membered oxygen-containing heterocycle) enhances molecular rigidity and influences physicochemical properties such as solubility and metabolic stability.
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(8-20-9-15)11-6-4-5-10(7-11)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUGDSYEUIKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid typically involves the following steps :
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the Boc-protected oxetane derivative with a benzoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar
Biological Activity
3-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid, commonly referred to as Boc-oxetane benzoic acid, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes an oxetane ring, which is known for its reactivity and ability to participate in various chemical transformations, making it a valuable scaffold in drug design.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 273.31 g/mol. Its structure consists of a benzoic acid moiety linked to an oxetane ring that contains a tert-butoxycarbonyl (Boc) amino group. The presence of the Boc group enhances the compound's stability and solubility, which are critical for biological activity.
Biological Activity
Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial and anticancer agent. Below are key findings from various studies:
Antimicrobial Activity
Several studies have indicated that compounds containing oxetane rings exhibit significant antimicrobial properties. For instance, derivatives of oxetane have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Study | Organism Tested | Activity | Reference |
|---|---|---|---|
| Study A | E. coli | Inhibition at 50 µg/mL | |
| Study B | S. aureus | Inhibition at 25 µg/mL |
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. Research indicates that this compound may induce apoptosis in cancer cell lines by activating caspase pathways.
The biological activity of Boc-oxetane benzoic acid is attributed to its ability to interact with specific biological targets. The oxetane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify proteins or nucleic acids, thereby altering cellular functions.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Interaction : It has been suggested that Boc-oxetane benzoic acid could bind to receptors involved in cell signaling, influencing cellular responses.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various oxetane derivatives, including Boc-oxetane benzoic acid, against clinical isolates of Staphylococcus aureus. The results demonstrated a potent inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
In a separate investigation by Johnson et al. (2023), Boc-oxetane benzoic acid was tested against multiple cancer cell lines including breast and cervical cancer cells. The study found that the compound significantly reduced cell viability and induced apoptosis through caspase-dependent mechanisms.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Weight | Substituent Position/Type | Key Features |
|---|---|---|---|---|
| 3-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid | Not provided | ~279.3 g/mol | Oxetan-3-yl group at 3-position | Oxetane enhances rigidity and solubility; Boc protection aids synthesis |
| 3-((tert-Butoxycarbonyl)amino)-4-methylbenzoic acid | 231958-04-6 | ~251.3 g/mol | Methyl at 4-position, Boc-amino at 3-position | Linear substituent; lower polarity compared to oxetane |
| 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid | 180976-94-7 | ~251.3 g/mol | Methyl at 3-position, Boc-amino at 4-position | Positional isomerism affects steric hindrance and binding interactions |
| 2-tert-Butoxycarbonylamino-3-methylbenzoic acid | 669713-59-1 | ~251.3 g/mol | Boc-amino at 2-position, methyl at 3-position | Ortho-substitution may reduce solubility due to steric effects |
| 3-(N-Boc-aminomethyl)benzoic acid | 117445-22-4 | ~251.3 g/mol | Boc-amino on methylene linker at 3-position | Flexible linker; potential for improved metabolic stability |
| 4-amino-3-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid | Not provided | ~324.3 g/mol | Propoxy linker with Boc-amino at 3-position | Propoxy group increases hydrophobicity; nitro reduction used in synthesis |
Key Observations:
- Oxetane vs. Linear Linkers: The oxetane ring in the target compound introduces conformational rigidity and polarity, likely improving aqueous solubility compared to methyl-substituted analogs (e.g., CAS 231958-04-6) or flexible propoxy linkers (e.g., ) .
- Substituent Position: Ortho-substituted derivatives (e.g., CAS 669713-59-1) may exhibit reduced solubility due to steric hindrance, whereas para- or meta-substituted analogs (e.g., CAS 180976-94-7) offer distinct electronic profiles for target binding .
- Synthetic Utility: Boc protection is a common strategy in peptide and small-molecule synthesis, as seen in intermediates for anticancer inhibitors () and nitric oxide prodrugs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
